molecular formula C20H23N3O3 B5572099 2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole

2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole

Cat. No.: B5572099
M. Wt: 353.4 g/mol
InChI Key: OIVOKCLQLQQVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.17394160 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polar Pollutants in Municipal Wastewater

A study on benzotriazoles, used as corrosion inhibitors in industrial applications, explores their occurrence and removal in wastewater treatment plants. This research highlights the challenge of eliminating polar and poorly degradable trace pollutants from the water cycle, suggesting a potential area of study for compounds with similar structures in environmental science and engineering (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Synthesis and Antimicrobial Activities

Another study involves the synthesis and evaluation of novel 1,2,4-triazole derivatives for their antimicrobial activities. This research indicates the therapeutic potential of heterocyclic compounds in medicinal chemistry, suggesting that compounds like 2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole could be explored for antimicrobial properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Transition Between Benzoxazole and Benzoxazine

Research on the transition between benzoxazole and benzoxazine series explores the synthesis of benzoxazole-2-aldehydes, showcasing the compound's utility in organic synthesis and chemical transformations. This study underscores the versatility of benzoxazole derivatives in synthetic chemistry, providing a foundation for exploring the synthetic applications of the specified compound (Gauss & Heitzer, 1970).

Heterogeneous Azo Reagent for Esterification

The use of isoxazole derivatives as heterogeneous azo reagents for selective esterification of benzylic alcohols under Mitsunobu conditions highlights the compound's potential in facilitating specific organic reactions. This research opens up avenues for the application of isoxazole and benzoxazole derivatives in organic synthesis, particularly in the development of esterification protocols (Iranpoor, Firouzabadi, & Khalili, 2010).

Properties

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-13(2)11-15-12-18(26-22-15)20(24)23-9-7-14(8-10-23)19-21-16-5-3-4-6-17(16)25-19/h3-6,12-14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVOKCLQLQQVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.